

An In-depth Technical Guide to the Structure and Molecular Weight of Achromopeptidase

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a potent bacteriolytic enzyme preparation widely utilized in biomedical research and pharmaceutical development for its ability to lyse gram-positive bacteria that are often resistant to lysozyme. This guide provides a comprehensive technical overview of the structure and molecular weight of **Achromopeptidase**, with a focus on the well-characterized lysyl endopeptidase component. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application.

Core Component: A Lysyl Endopeptidase

The primary enzymatic activity of many commercial **Achromopeptidase** preparations is attributed to a serine protease known as lysyl endopeptidase (EC 3.4.21.50). This enzyme exhibits high specificity for the cleavage of peptide bonds at the C-terminal side of lysine residues. The most extensively studied form of this enzyme is Protease I from Achromobacter lyticus.

Molecular Weight

The molecular weight of **Achromopeptidase** can vary depending on the specific preparation and the source organism. Commercially available **Achromopeptidase** may be a crude or partially purified extract containing a mixture of enzymes, leading to different reported



molecular weights. However, for the purified lysyl endopeptidase from Achromobacter lyticus, a precise molecular weight has been determined through structural studies.

Enzyme Component	Method	Reported Molecular Weight (kDa)	Source Organism	Reference
Achromopeptida se (Lysyl Endopeptidase)	X-ray Crystallography	27.76	Achromobacter lyticus	[1]
Achromopeptida se	Product Information	~27	Bacterial (LYSOBACTER SP. BACTERIA M497-1)	
Achromopeptida se, Crude	Product Information	~20	Bacteria	

Structural Characteristics of Achromobacter lyticus Protease I

The three-dimensional structure of Achromobacter lyticus Protease I has been elucidated by X-ray crystallography, and the corresponding data is available in the Protein Data Bank (PDB) under the accession code 1ARB.[1] This structural information provides profound insights into its function.

Key Structural Features:

- Single Polypeptide Chain: The enzyme consists of a single polypeptide chain of 268 amino acid residues.[2][3]
- Catalytic Triad: As a serine protease, it possesses a classic catalytic triad composed of Histidine-57 (His57), Aspartate-113 (Asp113), and Serine-194 (Ser194).[2][3] These residues are essential for the enzyme's catalytic activity.



- Disulfide Bonds: The structure is stabilized by three disulfide bonds, which are crucial for maintaining its tertiary structure and stability.[2][3] The disulfide linkages are formed between the following cysteine residues:
 - Cys6 and Cys216
 - Cys12 and Cys80
 - Cys36 and Cys58
- Substrate Binding Pocket: The enzyme has a well-defined substrate-binding pocket that confers its high specificity for lysine residues.

Enzymatic Mechanism

Achromopeptidase, as a serine protease, follows a well-established catalytic mechanism involving the catalytic triad. The process of peptide bond hydrolysis can be summarized in the following key steps:

- Substrate Binding: The lysine residue of the substrate peptide binds to the S1 specificity pocket of the enzyme.
- Nucleophilic Attack: The hydroxyl group of the active site serine (Ser194) performs a
 nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This is facilitated by
 the deprotonation of the serine hydroxyl by the histidine residue (His57), which in turn is
 stabilized by the aspartate residue (Asp113).
- Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.
- Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.
- Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate.



- Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.
- Product Release: This intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

Below is a simplified diagram illustrating the core catalytic action of a serine protease like **Achromopeptidase**.



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Caption: Simplified workflow of the catalytic mechanism of **Achromopeptidase**.

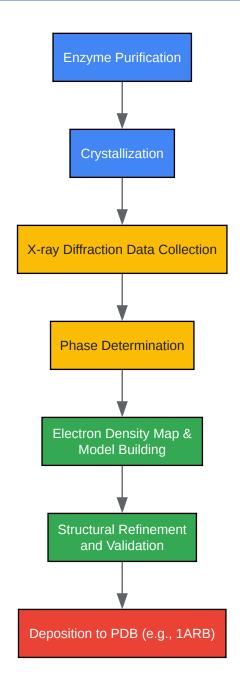
Experimental Protocols Determination of Molecular Weight and Structure

The primary methods for determining the molecular weight and structure of **Achromopeptidase** (specifically Achromobacter lyticus Protease I) are X-ray crystallography and amino acid sequence analysis.

1. X-ray Crystallography Workflow:

This technique provides high-resolution three-dimensional structural data.





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Caption: General workflow for determining protein structure via X-ray crystallography.

2. Amino Acid Sequencing:

The complete amino acid sequence of Achromobacter lyticus protease I was established through a combination of enzymatic and chemical cleavage followed by sequence analysis of the resulting peptides.



Methodology:

- Reduction and S-carboxymethylation of the protease to break disulfide bonds.
- Enzymatic digestion of the modified protease with itself (Achromobacter protease I) and Staphylococcus aureus V8 protease.
- Chemical cleavage with cyanogen bromide.
- Separation and purification of the resulting peptides.
- Amino acid sequence analysis of each peptide using methods like Edman degradation.
- Alignment of overlapping peptide sequences to deduce the full protein sequence.[2][3]

Enzymatic Activity Assay

The activity of **Achromopeptidase** is commonly determined using a turbidimetric assay that measures the rate of lysis of a bacterial cell suspension.

- Principle: The enzymatic lysis of bacterial cells leads to a decrease in the turbidity of the cell suspension, which can be monitored spectrophotometrically as a decrease in absorbance at 600 nm (A600).
- Reagents:
 - 10 mM Tris-HCl buffer with 10 mM Sodium Chloride, pH 8.0 at 37°C.
 - Micrococcus lysodeikticus cell suspension (substrate), adjusted to an A600 of approximately 0.6.
 - Achromopeptidase enzyme solution.
- Procedure:
 - Pipette the Micrococcus lysodeikticus cell suspension into a cuvette and equilibrate to 37°C.



- Add a known volume of the **Achromopeptidase** enzyme solution to the cuvette and mix immediately.
- Record the decrease in A600 over time (e.g., for 5 minutes).
- Calculate the rate of change in absorbance per minute (ΔA600/min) from the linear portion of the curve.
- Unit Definition: One unit of **Achromopeptidase** is often defined as the amount of enzyme that causes a decrease in A600 of 0.001 per minute at pH 8.0 and 37°C using a suspension of Micrococcus lysodeikticus as the substrate.

Conclusion

Achromopeptidase is a valuable enzymatic tool, with its bacteriolytic activity primarily driven by a highly specific lysyl endopeptidase. The detailed structural and molecular weight information available for the Achromobacter lyticus Protease I provides a solid foundation for its application in research and development. Understanding its enzymatic mechanism and the standardized methods for its characterization is crucial for achieving reproducible and reliable results in various scientific endeavors.

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